

Comparative Spectroscopic Analysis of Ethyl 2-butynoate Michael Adducts and Enamine Analogs

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Compound of Interest

Compound Name: Ethyl 2-butynoate

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A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of key synthetic intermediates using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed comparison of the spectroscopic data for the Michael addition product of **ethyl 2-butynoate** with aniline and its enamine analog, ethyl 3-aminocrotonate, supported by experimental protocols and data analysis.

The characterization of reaction products is a critical step in chemical synthesis, ensuring the desired molecular structure has been obtained. For compounds like **ethyl 2-butynoate**, an α,β -unsaturated ester, addition reactions are a common transformation. This guide focuses on the spectroscopic analysis of the product from a Michael addition reaction with aniline, forming ethyl 3-anilinobut-2-enoate, and compares it with a structurally similar enamine, ethyl 3-aminocrotonate.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for **ethyl 2-butynoate**, its Michael addition product with aniline (ethyl 3-anilinobut-2-enoate), and the alternative compound, ethyl 3-aminocrotonate.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Assignment
Ethyl 2-butynoate	4.19	Quartet	-OCH ₂ CH ₃
2.02	Singlet	-C \equiv CCH ₃	
1.29	Triplet	-OCH ₂ CH ₃	
Ethyl 3-anilinobut-2-enoate	9.0 (approx.)	Broad Singlet	N-H
7.3-7.0	Multiplet	Aromatic C-H	
4.65	Singlet	=CH-	
4.15	Quartet	-OCH ₂ CH ₃	
1.95	Singlet	=C(NHPh)CH ₃	
1.28	Triplet	-OCH ₂ CH ₃	
Ethyl 3-aminocrotonate[1]	7.62	Broad Singlet	-NH ₂
4.30	Singlet	=CH-	
3.90	Quartet	-OCH ₂ CH ₃	
1.71	Singlet	=C(NH ₂)CH ₃	
1.06	Triplet	-OCH ₂ CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) [ppm]	Assignment
Ethyl 2-butynoate	154.0	C=O
81.3	-C \equiv C-	
73.0	-C \equiv C-	
61.5	-OCH ₂ CH ₃	
14.1	-OCH ₂ CH ₃	
3.6	-C \equiv CCH ₃	
Ethyl 3-anilinobut-2-enoate	Data not available in search results	
Ethyl 3-aminocrotonate[1]	170.5	C=O
160.6	=C(NH ₂)	
83.7	=CH-	
58.6	-OCH ₂ CH ₃	
22.2	=C(NH ₂)CH ₃	
14.8	-OCH ₂ CH ₃	

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments
Ethyl 2-butynoate[2][3]	112.05	97, 83, 69, 55
Ethyl 3-anilinobut-2-enoate	Data not available in search results	
Ethyl 3-aminocrotonate[4]	129.08	114, 84, 69, 42

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

Synthesis of Ethyl 3-anilinobut-2-enoate (Hypothetical Protocol)

This is a generalized procedure based on typical Michael additions. Specific conditions may require optimization.

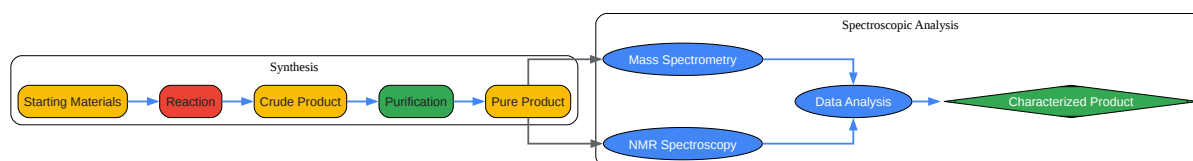
To a solution of **ethyl 2-butynoate** (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, is added aniline (1.1 eq). The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford ethyl 3-anilinobut-2-enoate.

Synthesis of Ethyl 3-aminocrotonate[1]

To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL), ammonium carbamate (11.7 g, 154 mmol) is added in one portion. The resulting suspension is stirred at room temperature for 1.5 hours, during which time all solid material dissolves to give a clear yellow solution. The reaction mixture is then concentrated to dryness to yield ethyl 3-aminocrotonate as a yellow liquid (19.8 g, 153 mmol, quantitative yield).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the target compounds.



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Caption: General workflow for synthesis and spectroscopic characterization.

Discussion of Spectroscopic Features

The ^1H NMR spectrum of the starting material, **ethyl 2-butynoate**, is simple, showing characteristic signals for the ethyl group and the methyl group attached to the alkyne.

In the Michael addition product, ethyl 3-anilinobut-2-enoate, the disappearance of the acetylenic proton signal and the appearance of a new vinyl proton signal around 4.65 ppm are key indicators of the reaction's success. The aromatic protons of the aniline group appear as a multiplet, and a broad singlet corresponding to the N-H proton is also observed.

For the enamine, ethyl 3-aminocrotonate, the ^1H NMR is similar to the aniline adduct, with a key difference being the chemical shift and integration of the amine protons ($-\text{NH}_2$) and the absence of aromatic signals. The vinyl proton signal is also present, confirming the enamine structure.

The ^{13}C NMR data further supports the structural assignments. For ethyl 3-aminocrotonate, the carbonyl carbon and the two olefinic carbons are clearly distinguishable. The mass spectrometry data provides the molecular weight of the compounds and characteristic fragmentation patterns that can be used to confirm their identity.

This comparative guide demonstrates the power of NMR and MS in the unambiguous characterization of organic reaction products. By comparing the spectroscopic data of a target molecule with that of a known, structurally related compound, researchers can gain confidence in their structural assignments.

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